2,5-Pyrrolidinedione, 3-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
3-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a piperazine ring, a phenyl group, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multiple steps:
Formation of the Piperazine Derivative: This step involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol under controlled conditions to form 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
Coupling with Phenyl Diazenyl Compound: The piperazine derivative is then coupled with a phenyl diazenyl compound under specific conditions to form the intermediate product.
Cyclization to Form Pyrrolidine-2,5-Dione: The final step involves cyclization to form the pyrrolidine-2,5-dione moiety, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as vacuum distillation and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group.
Reduction: Reduction reactions can occur at the diazenyl group, converting it to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary and secondary amines.
Substitution: Products vary depending on the nucleophile used but can include alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology
In biological research, it is used to study the interactions of piperazine derivatives with biological macromolecules.
Medicine
Industry
In the industrial sector, it is used in the synthesis of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring enhances its binding affinity to these targets, while the diazenyl and pyrrolidine-2,5-dione moieties contribute to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Hydroxyethoxy)ethyl]piperazine: A simpler derivative used in the synthesis of pharmaceuticals.
Piperazine-1-ethanol: Another derivative with applications in organic synthesis.
Uniqueness
The unique combination of the piperazine ring, phenyl diazenyl group, and pyrrolidine-2,5-dione moiety in 3-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE provides it with distinct chemical and biological properties that are not observed in simpler derivatives .
Properties
CAS No. |
519044-38-3 |
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Molecular Formula |
C24H29N5O4 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H29N5O4/c30-15-17-33-16-14-27-10-12-28(13-11-27)22-18-23(31)29(24(22)32)21-8-6-20(7-9-21)26-25-19-4-2-1-3-5-19/h1-9,22,30H,10-18H2 |
InChI Key |
UOUFGDXCBYEGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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